molecular formula C18H19ClN4O2 B12731856 Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- CAS No. 134337-05-6

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)-

Cat. No.: B12731856
CAS No.: 134337-05-6
M. Wt: 358.8 g/mol
InChI Key: VOXUJOBWWGXKMJ-UHFFFAOYSA-N
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Description

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure composed of at least two different elements as members of its ring(s)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo-pyridine derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo(4,5-b)pyridines: Similar in structure but contain a sulfur atom in the ring.

    Imidazo(4,5-b)pyridines: Contain an imidazole ring fused to the pyridine ring.

    Pyrano(2,3-d)thiazoles: Contain a pyran ring fused to a thiazole ring.

Uniqueness

Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- is unique due to its specific ring structure and the presence of the piperazine moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

134337-05-6

Molecular Formula

C18H19ClN4O2

Molecular Weight

358.8 g/mol

IUPAC Name

3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one

InChI

InChI=1S/C18H19ClN4O2/c19-14-3-5-15(6-4-14)22-11-8-21(9-12-22)10-13-23-17-16(25-18(23)24)2-1-7-20-17/h1-7H,8-13H2

InChI Key

VOXUJOBWWGXKMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN2C3=C(C=CC=N3)OC2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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